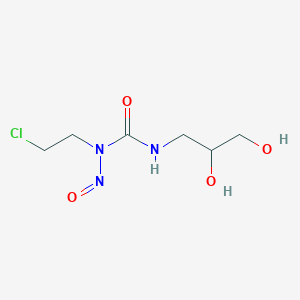
N-(2-Chloroethyl)-N'-(2,3-dihydroxypropyl)-N-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloroethyl)-N’-(2,3-dihydroxypropyl)-N-nitrosourea is a chemical compound that belongs to the class of nitrosoureas. These compounds are known for their use in chemotherapy due to their ability to alkylate DNA and inhibit cancer cell growth. The unique structure of N-(2-Chloroethyl)-N’-(2,3-dihydroxypropyl)-N-nitrosourea allows it to interact with biological molecules in specific ways, making it a subject of interest in medical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-(2,3-dihydroxypropyl)-N-nitrosourea typically involves the reaction of 2-chloroethylamine with 2,3-dihydroxypropylamine under nitrosation conditions. The reaction is usually carried out in an aqueous or organic solvent, with the addition of a nitrosating agent such as sodium nitrite. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloroethyl)-N’-(2,3-dihydroxypropyl)-N-nitrosourea may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the compound. Safety measures are also implemented to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N’-(2,3-dihydroxypropyl)-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions may lead to the cleavage of the nitrosourea bond, forming amines and other derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction pathway and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of nitroso derivatives, while substitution reactions may yield various substituted ureas.
Scientific Research Applications
N-(2-Chloroethyl)-N’-(2,3-dihydroxypropyl)-N-nitrosourea has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model
Properties
CAS No. |
77113-51-0 |
|---|---|
Molecular Formula |
C6H12ClN3O4 |
Molecular Weight |
225.63 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(2,3-dihydroxypropyl)-1-nitrosourea |
InChI |
InChI=1S/C6H12ClN3O4/c7-1-2-10(9-14)6(13)8-3-5(12)4-11/h5,11-12H,1-4H2,(H,8,13) |
InChI Key |
ACZWCVBYCKDESV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)N(C(=O)NCC(CO)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















